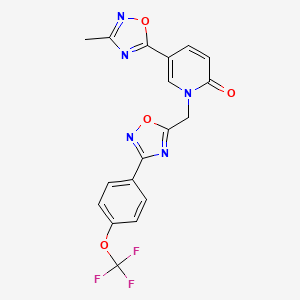

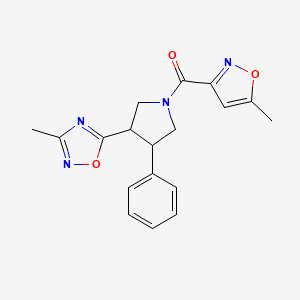

N-(4-(4-甲氧基-3-甲基苯基)噻唑-2-基)-2-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

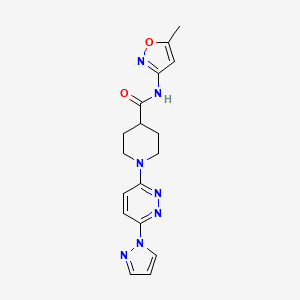

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide, also known as MTA, is a synthetic compound that has been widely used in scientific research due to its unique properties. MTA belongs to the class of thiazole compounds and has been found to have potential therapeutic applications in various diseases.

科学研究应用

代谢途径和毒性

- 噻唑衍生物在小鼠体内代谢,形成有毒代谢产物。关于噻苯达唑和类似化合物的这项研究表明,噻唑可以代谢为硫代酰胺和二羰基片段,表明相关化合物毒理学研究的潜在领域 (Mizutani, Yoshida, & Kawazoe, 1994).

超分子化学

- N-(噻唑-2-基)苯甲酰胺衍生物已对其在乙醇/水和甲醇/水混合物中的胶凝行为进行了研究。该研究重点介绍了甲基官能度和 S⋯O 相互作用对胶凝的影响,表明在材料科学中的应用 (Yadav & Ballabh, 2020).

抗癌活性

- 合成了一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,并针对各种癌细胞系进行了测试。这项工作展示了噻唑衍生物在开发新抗癌药物中的潜力 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

荧光染料和探针

- 合成了芘和苝的硫代酰胺衍生物,并显示出在宽光谱范围内发射荧光。这些化合物,包括噻唑基衍生物,可用于开发用于生物和化学传感应用的新型荧光探针 (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

抗菌剂

- 合成了新的 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物,并展示了显着的抗菌活性。这表明噻唑衍生物的潜力,包括与 N-(4-(4-甲氧基-3-甲基苯基)噻唑-2-基)-2-(甲硫基)苯甲酰胺类似的化合物,在开发新的抗菌剂中 (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

作用机制

Target of action

Compounds with a thiazole nucleus, like “N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide”, are known to interact with a variety of biological targets due to their aromatic nature and ability to form stable complexes .

Mode of action

The interaction of these compounds with their targets often involves the formation of hydrogen bonds and other non-covalent interactions. The presence of functional groups like methoxy and methylthio could influence the binding affinity and specificity .

Biochemical pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, exhibiting activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-12-10-13(8-9-16(12)23-2)15-11-25-19(20-15)21-18(22)14-6-4-5-7-17(14)24-3/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSRXKKVWGHQSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)

![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)

![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2697329.png)

![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)